molecular formula C9H11N5OS B11789475 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11789475
M. Wt: 237.28 g/mol
InChI Key: JUMVAJKSGAJKPL-UHFFFAOYSA-N
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Description

7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a thiomorpholine ring fused to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the reaction of thiouracil derivatives with hydrazonoyl chlorides under specific conditions. One common method includes the use of a thermal retro Diels-Alder reaction, which allows for the regioselective formation of the desired triazolopyrimidine structure . The reaction conditions often involve heating the reactants to high temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation through the inhibition of kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

7-thiomorpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C9H11N5OS/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15)

InChI Key

JUMVAJKSGAJKPL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

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